molecular formula C11H12O3 B13921394 Benzyl 2-(oxiran-2-yl)acetate

Benzyl 2-(oxiran-2-yl)acetate

Katalognummer: B13921394
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: WHGRMPDLBKOMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(oxiran-2-yl)acetate is an organic compound characterized by the presence of an epoxide ring and a benzyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(oxiran-2-yl)acetate typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by intramolecular cyclization to form the epoxide ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-(oxiran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(oxiran-2-yl)acetate finds applications in multiple fields:

Wirkmechanismus

The mechanism of action of Benzyl 2-(oxiran-2-yl)acetate primarily involves the reactivity of the epoxide ring. The epoxide group is highly strained and electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 2-(oxiran-2-yl)acetate
  • Methyl 2-(oxiran-2-yl)acetate
  • Phenyl 2-(oxiran-2-yl)acetate

Comparison: Benzyl 2-(oxiran-2-yl)acetate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its analogs. The benzyl group enhances the compound’s reactivity and stability, making it more suitable for specific applications in organic synthesis and material science .

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

benzyl 2-(oxiran-2-yl)acetate

InChI

InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI-Schlüssel

WHGRMPDLBKOMMA-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.